4-Acetylmorpholine-3-carboxylic acid

説明

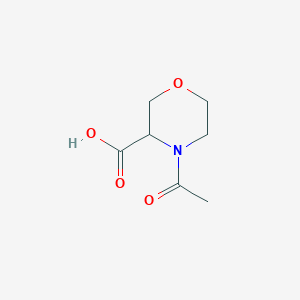

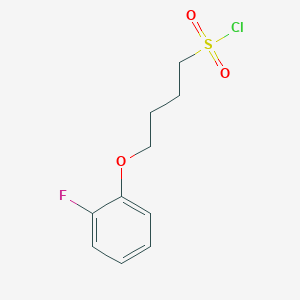

4-Acetylmorpholine-3-carboxylic acid is a chemical compound with the molecular weight of 173.17 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of morpholines, which includes 4-Acetylmorpholine-3-carboxylic acid, has seen significant advancements in recent years . These advancements involve the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method has been developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The InChI code for 4-Acetylmorpholine-3-carboxylic acid is1S/C7H11NO4/c1-5(9)8-2-3-12-4-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11) . Chemical Reactions Analysis

The catalytic reduction of carboxylic acid derivatives, including 4-Acetylmorpholine-3-carboxylic acid, has seen rapid development in recent years . These reactions involve molecular hydrogen as the reducing agent and can be promoted by both heterogeneous and homogeneous catalysts .Physical And Chemical Properties Analysis

4-Acetylmorpholine-3-carboxylic acid is a powder at room temperature . The physical and chemical properties of carboxylic acids in general are well-documented . They exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass .科学的研究の応用

Organic Synthesis

4-Acetylmorpholine-3-carboxylic acid is a valuable building block in organic synthesis. Its structure allows for the introduction of the morpholine ring, which is a common motif in pharmacologically active molecules. The acetyl group can act as a protective group for the nitrogen, which can be removed after subsequent synthetic steps. This compound can be used to synthesize complex molecules through coupling reactions, where it can act as a nucleophile or electrophile depending on the reaction conditions .

Medicinal Chemistry

In medicinal chemistry, 4-Acetylmorpholine-3-carboxylic acid can be utilized to create novel drug candidates. The morpholine ring is present in many drugs due to its favorable interactions with biological targets. This compound can serve as a precursor for the synthesis of morpholine derivatives that are potential inhibitors or activators of biological pathways, contributing to the discovery of new medicines .

Nanotechnology

The carboxylic acid group of 4-Acetylmorpholine-3-carboxylic acid can be used to modify the surface of nanoparticles. This modification can improve the solubility and dispersion of nanoparticles in various solvents, which is crucial for their application in drug delivery systems and diagnostic tools. The morpholine moiety can also interact with other molecules or surfaces, providing a versatile handle for further functionalization .

Polymer Science

This compound can be incorporated into polymers to impart specific properties. For example, the morpholine ring can enhance the flexibility and chemical resistance of the polymer. Additionally, the carboxylic acid functionality allows for cross-linking reactions, which can be used to create thermoset polymers with improved mechanical strength and thermal stability .

Catalysis

4-Acetylmorpholine-3-carboxylic acid can act as a ligand for metal catalysts in various chemical reactions. The oxygen atoms in the morpholine ring and the carboxylic acid group can coordinate to metal centers, influencing the reactivity and selectivity of the catalyst. This can be particularly useful in asymmetric synthesis, where the chirality of the morpholine ring can induce enantioselectivity .

Analytical Chemistry

In analytical chemistry, derivatives of 4-Acetylmorpholine-3-carboxylic acid can be used as standards or reagents. The compound’s unique structure makes it suitable for use in chromatography and mass spectrometry to help identify or quantify other substances. It can also be used to synthesize fluorescent probes for the detection of biological molecules .

Environmental Science

The morpholine ring can be used to capture and sense environmental pollutants. Derivatives of 4-Acetylmorpholine-3-carboxylic acid can be synthesized to react with specific pollutants, forming products that are easier to detect and quantify. This application is important for monitoring and controlling environmental contamination .

Agricultural Chemistry

In the field of agricultural chemistry, 4-Acetylmorpholine-3-carboxylic acid can be used to create compounds that regulate plant growth or protect crops from pests. The morpholine ring can mimic natural plant hormones or disrupt the life cycle of insects, leading to the development of new agrochemicals .

将来の方向性

The field of carboxylic acid derivatives’ hydrogenation, which includes 4-Acetylmorpholine-3-carboxylic acid, is witnessing rapid development . Future research directions may include further exploration of catalysts for the hydrogenation process, as well as the development of more efficient synthesis methods .

特性

IUPAC Name |

4-acetylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-5(9)8-2-3-12-4-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWHLVROQDNZFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetylmorpholine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene](/img/structure/B1443935.png)

![Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate](/img/structure/B1443939.png)

![3-Bromo-5-methoxyimidazo[1,2-A]pyrazine](/img/structure/B1443949.png)